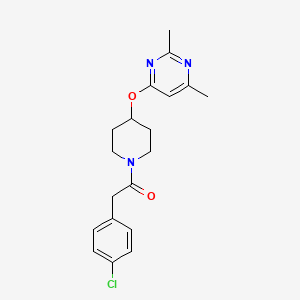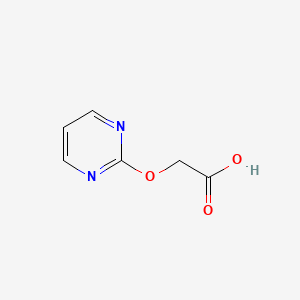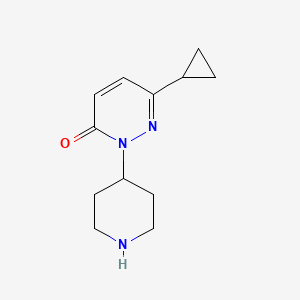![molecular formula C19H19N7O2S B2362391 2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide CAS No. 2320685-40-1](/img/structure/B2362391.png)
2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a white solid . It is a benzoxazole derivative, which is a class of compounds known for their wide spectrum of pharmacological activities .
Synthesis Analysis
The compound can be synthesized from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines are key intermediates in their synthesis .Molecular Structure Analysis
The compound’s molecular structure can be analyzed using various spectroscopic techniques. For instance, its FTIR spectrum shows peaks at 3361 (N–H str.), 3109 (C–H str., triazole ring), 2951 (C–H str., aliphatic), 1643 (C=O sym. str., amide), 1517, 1423 (C=C str., aromatic ring), cm −1 . Its 1H NMR and 13C NMR spectra provide further details about its structure .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . Its molecular weight can be calculated from its high-resolution mass spectrometry (HRMS) data, with m/z calculated for C25H21N5OS2 [M+H]+: 472.1221 .Scientific Research Applications
Amplifiers of Phleomycin
Studies have investigated the synthesis and metabolism of benzoxazole and benzothiazole compounds as amplifiers of phleomycin. These compounds, including 2-(benzoxazol-2'-ylthio)acetamide, show activity against in vitro cultures of Escherichia coli, indicating potential applications in enhancing antibiotic efficacy and studying bacterial resistance mechanisms (Brown & Iwai, 1979).
Insecticidal Applications
Compounds incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest management and the development of new insecticidal agents (Fadda et al., 2017).
Antimicrobial Activities
New benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and molluscicidal activities. This research indicates the potential of similar compounds in developing new antimicrobial agents and exploring their mechanism of action (Nofal et al., 2002).
Structural and Theoretical Studies
The synthesis, structural analysis, and theoretical calculations of compounds like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been conducted. These studies provide a foundation for understanding the chemical properties, reactivity, and potential biological activities of similar compounds (Sallam et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar benzoxazole and benzothiazole compounds have been found to interact with various biological receptors . They have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .
Mode of Action
Benzoxazole and benzothiazole compounds, which share a similar structure, have been found to exhibit various biological properties such as antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .
Biochemical Pathways
Similar compounds have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have a broad range of molecular and cellular effects .
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S/c1-12-21-22-16-7-8-17(23-26(12)16)25-9-13(10-25)24(2)18(27)11-29-19-20-14-5-3-4-6-15(14)28-19/h3-8,13H,9-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTWGKCBGLYSSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)


![4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2362319.png)
![2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2362320.png)
![ethyl 5-amino-1-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2362323.png)


![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2362327.png)
